molecular formula C13H23N3O3 B15212479 (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

Cat. No.: B15212479
M. Wt: 269.34 g/mol
InChI Key: SFHBCCUCNFKXPN-VIFPVBQESA-N
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Description

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pivaloyl group attached to a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pivaloyl Group: The pivaloyl group is introduced via an acylation reaction using pivaloyl chloride and a suitable base.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pivaloyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide
  • S-(2-Amino-2-oxoethyl)cysteine
  • S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate

Uniqueness

This compound is unique due to its specific structural features, such as the pivaloyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)12(19)16-7-5-6-9(16)11(18)15(4)8-10(14)17/h9H,5-8H2,1-4H3,(H2,14,17)/t9-/m0/s1

InChI Key

SFHBCCUCNFKXPN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)N

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)N(C)CC(=O)N

Origin of Product

United States

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